(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol
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Overview
Description
(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol is a complex organic compound characterized by its unique structure, which includes an azido group, multiple ethoxy groups, and a sulfonylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol typically involves multiple steps One common approach is to start with the sulfonylation of 4-methylphenol to introduce the sulfonyl group This is followed by the sequential addition of ethoxy groups through etherification reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol is used as a building block for the synthesis of more complex molecules. Its azido group makes it a valuable intermediate in click chemistry, facilitating the formation of triazoles.
Biology
In biological research, this compound can be used to study the effects of azido and sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-phenylethanol
- (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-chlorophenyl)sulfonylethanol
- (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methoxyphenyl)sulfonylethanol
Uniqueness
The uniqueness of (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol lies in its combination of azido, ethoxy, and sulfonyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H23N3O6S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol |
InChI |
InChI=1S/C15H23N3O6S/c1-13-2-4-14(5-3-13)25(20,21)15(19)12-24-11-10-23-9-8-22-7-6-17-18-16/h2-5,15,19H,6-12H2,1H3/t15-/m0/s1 |
InChI Key |
SAKFPWKIQUGBAZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[C@@H](COCCOCCOCCN=[N+]=[N-])O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
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